molecular formula C10H22ClNO B2643577 1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride CAS No. 2460757-12-2

1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride

Cat. No.: B2643577
CAS No.: 2460757-12-2
M. Wt: 207.74
InChI Key: OWWFDVBXXGIMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride is a chemical compound that has garnered significant attention in various fields of research due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which combines an ethoxy group with a cyclohexyl ring and an ethanamine moiety, making it a valuable subject for scientific studies.

Scientific Research Applications

1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride typically involves the reaction of 4-ethoxycyclohexanone with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Ethylphenyl)ethanamine hydrochloride
  • 1-(2-Propoxyphenyl)ethanamine hydrochloride
  • 1-(3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride

Uniqueness

1-(4-Ethoxycyclohexyl)ethanamine;hydrochloride stands out due to its unique combination of an ethoxy group and a cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-(4-ethoxycyclohexyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-3-12-10-6-4-9(5-7-10)8(2)11;/h8-10H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWFDVBXXGIMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCC(CC1)C(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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